REACTION_CXSMILES
|
[O-2:1].[Mg+2:2].[O-2].[Ca+2].[C:5](=[O:7])=[O:6]>O>[C:5](=[O:1])([OH:7])[O-:6].[Mg+2:2].[C:5](=[O:1])([OH:7])[O-:6] |f:0.1,2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is mixed directly
|
Type
|
CUSTOM
|
Details
|
controlled at 0˜50° C.
|
Type
|
CUSTOM
|
Details
|
reaction time 0.1˜5 hour
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[Mg+2:2].[O-2].[Ca+2].[C:5](=[O:7])=[O:6]>O>[C:5](=[O:1])([OH:7])[O-:6].[Mg+2:2].[C:5](=[O:1])([OH:7])[O-:6] |f:0.1,2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is mixed directly
|
Type
|
CUSTOM
|
Details
|
controlled at 0˜50° C.
|
Type
|
CUSTOM
|
Details
|
reaction time 0.1˜5 hour
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |